molecular formula C12H14NaO7 B602343 Phenyl O-Glucuronide Sodium Salt CAS No. 20838-63-5

Phenyl O-Glucuronide Sodium Salt

Cat. No.: B602343
CAS No.: 20838-63-5
M. Wt: 293.22 g/mol
InChI Key: OBJZMDMNHLJHEL-BLKPXHQLSA-N
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Description

Phenyl O-Glucuronide Sodium Salt is a glucuronide conjugate of phenol. Glucuronidation is a crucial phase II metabolic process where glucuronic acid is added to substances, enhancing their solubility and facilitating excretion. This compound is particularly significant in the study of drug metabolism and detoxification processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl O-Glucuronide Sodium Salt can be synthesized through the glucuronidation of phenol. The process typically involves the use of uridine diphosphate glucuronic acid (UDPGA) as a cofactor and uridine diphosphate-glucuronosyltransferase (UGT) enzymes. The reaction conditions often include a buffered aqueous solution at a pH conducive to enzyme activity, usually around pH 7.4 .

Industrial Production Methods: Industrial production of this compound involves enzymatic synthesis using recombinant UGTs. The process is optimized for large-scale production by using bioreactors that maintain optimal conditions for enzyme activity, including temperature, pH, and substrate concentration .

Chemical Reactions Analysis

Types of Reactions: Phenyl O-Glucuronide Sodium Salt primarily undergoes hydrolysis and conjugation reactions. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Major Products:

    Hydrolysis: Phenol and glucuronic acid.

    Oxidation: Quinones.

    Reduction: Phenols.

Mechanism of Action

Phenyl O-Glucuronide Sodium Salt exerts its effects through the process of glucuronidation. The compound is formed when phenol undergoes conjugation with glucuronic acid, mediated by UGT enzymes. This process increases the solubility of phenol, facilitating its excretion from the body. The molecular targets involved include UGT enzymes and the substrates they act upon .

Comparison with Similar Compounds

Properties

CAS No.

20838-63-5

Molecular Formula

C12H14NaO7

Molecular Weight

293.22 g/mol

InChI

InChI=1S/C12H14O7.Na/c13-7-8(14)10(11(16)17)19-12(9(7)15)18-6-4-2-1-3-5-6;/h1-5,7-10,12-15H,(H,16,17);/t7-,8-,9+,10-,12+;/m0./s1

InChI Key

OBJZMDMNHLJHEL-BLKPXHQLSA-N

Isomeric SMILES

C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O.[Na]

Canonical SMILES

C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O.[Na]

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

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